Quinazolin-4(3H)-ones are a class of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. These compounds exhibit a diverse range of biological activities and have emerged as important scaffolds in medicinal chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific derivative, 2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one, features a piperazine ring attached to the quinazolinone core via a methylene linker. This structural motif is often incorporated to enhance solubility, modulate pharmacological properties, and provide sites for further chemical modifications.
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family, which is notable for its diverse biological activities. This compound features a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Quinazolinones, including this specific derivative, have been studied extensively due to their potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and anticonvulsant agents.
The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one can be traced back to methods involving anthranilic acid and various acylating agents. The compound is typically synthesized through multi-step reactions that involve the introduction of the piperazine group onto the quinazolinone scaffold.
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one can be classified as:
The synthesis of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves several key steps:
The synthesis often employs techniques such as refluxing in solvents like ethanol or using microwave-assisted methods for efficiency. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are used for monitoring reaction progress and purifying the final product .
The compound participates in various chemical reactions typical of quinazolinone derivatives:
Reactions are often conducted under controlled conditions to optimize yield and selectivity, employing solvents such as dimethyl sulfoxide or acetonitrile .
The mechanism of action for 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one typically involves its interaction with specific biological targets:
Studies have indicated that modifications on the quinazolinone core significantly impact its potency against targets such as hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in tumor growth .
Key physical properties include:
Important chemical properties encompass:
Relevant analytical data includes infrared spectroscopy (IR) showing characteristic peaks for functional groups present in the molecule .
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one has several notable applications in scientific research:
The synthesis of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one derivatives has been revolutionized by microwave-assisted one-pot methodologies, enabling rapid scaffold diversification with minimal purification. This approach employs anthranilic acid as a starting material, which undergoes sequential acylation with chloroacetyl chloride, amidation with anilines, and nucleophilic substitution with piperazine derivatives—all without intermediate isolation [1] [9]. Microwave irradiation significantly accelerates reaction kinetics, reducing processing times from hours to minutes while improving yields by 15–30% compared to conventional heating [1]. Key advantages include:
Table 1: SAR of Quinazolin-4-one Modifications via One-Pot Synthesis
Region | Substitution | Biological Target | IC₅₀ (μM) | Potency vs. Lead |
---|---|---|---|---|
Area A | C-6 Methoxy | HIF-1α | Inactive | - |
Area A | C-6 Methyl | HIF-1α | 1.2 | 3-fold ↓ |
Area B | N-4 Unsubstituted | HIF-1α | 0.09 | 5-fold ↑ |
Area B | N-4 Benzyl | HIF-1α | 27.5 | 64-fold ↓ |
Area C | 2-Ethoxy, 5-CF₃ | HIF-1α | 0.2 | 2-fold ↑ |
SAR analysis reveals stringent steric requirements at Area A, where even minor substituents like methoxy abolish HIF-1α inhibition. Conversely, Area B tolerates small hydrophilic groups, with unsubstituted piperazine nitrogen (compound 16) demonstrating optimal potency due to unhindered hydrogen bonding with biological targets [1].
Fragment-based combinatorial screening has enabled the rational design of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one derivatives targeting synergistic cancer pathways. This strategy identifies pharmacophoric fragments through:
For BRD4/PARP1 co-inhibition, the quinazolin-4-one core serves as a PARP1-recognizing fragment, while the piperazinyl-methyl linker positions aromatic moieties into BRD4's ZA channel. Compound 19d (ADTL-BPI1901) exemplifies this approach, achieving dual IC₅₀ values of 0.82 μM (PARP1) and 0.76 μM (BRD4) through strategic incorporation of a carboxamide fragment that mimics acetyl-lysine interactions [3]. Bioinformatics analysis confirmed crosstalk between PARP1 and BRD4 in breast cancer networks, with a Pearson correlation coefficient of 0.78 (p<0.001) in BRCA transcriptomes, validating the dual-target rationale [3].
Table 2: Dual-Target Inhibitor Optimization via Fragment Assembly
Quinazolinone Core | Piperazine Attachments | PARP1 IC₅₀ (μM) | BRD4 IC₅₀ (μM) |
---|---|---|---|
8-Amino-2-methyl | 4-Fluorophenyl | 0.76 | 1.12 |
Unsubstituted | Pyridyl-3-carboxamide | 0.40 | 0.89 |
6-Iodo | Benzylpiperidine | 5.75 | >10 |
Hybridization of 2-piperazin-1-ylmethyl-3H-quinazolin-4-one with diarylether pharmacophores enhances bioactivity against parasitic targets by exploiting orthogonal binding modes. The general scaffold features:
Anti-Toxoplasma gondii derivatives synthesized via this strategy show 10-fold selectivity over mammalian cells. Compound 11 (IC₅₀ = 6.33 μM) incorporates para-chlorodiarylether, while 18 (IC₅₀ = 5.94 μM) uses meta-trifluoromethyl variants, both demonstrating irreversible parasiticidal effects. Critical SAR findings include:
Table 3: Anti-Toxoplasma Activity of Hybrid Quinazolinones
Compound | R¹ (Diarylether) | R² (N-3) | T. gondii IC₅₀ (μM) | Mammalian Cell CC₅₀ (μM) |
---|---|---|---|---|
11 | 4-Cl-C₆H₄OPh | H | 6.33 | 285 |
18 | 3-CF₃-C₆H₄OPh | CH₃ | 5.94 | 59.2 |
27 | 4-NO₂-C₆H₄OPh | C₂H₅ | 102.2 | >500 |
N-3 modifications of the quinazolin-4-one core critically modulate target selectivity and cellular penetration. Systematic SAR exploration reveals:
The 2-(chloromethyl)-3-(2-methylphenyl) derivative exemplifies scaffold versatility, serving as a synthetic intermediate for:
Notably, N-3 arylation expands π-stacking capabilities, increasing DNA intercalation efficiency by 60% in topoisomerase inhibitors. Conversely, N-3 methylation diminishes HIF-1α suppression due to steric occlusion of the H-bond donor motif essential for binding to the HIF-1α/p300 interface [8].
Piperazine region B serves as a conformational switch governing HIF-1α inhibition potency. SAR studies demonstrate that N-4 modifications profoundly impact activity:
Western blot analyses confirm compound 16 completely suppresses HIF-1α accumulation at 1 μM, while N-4 benzylated analogues require 10 μM for equivalent effects. The potency hierarchy stems from:
Replacement of piperazine with piperidine abolishes activity (IC₅₀ > 50 μM), confirming nitrogen basicity is indispensable for disrupting HIF-1α dimerization. Molecular dynamics simulations reveal optimal piperazine conformations position the N-4 hydrogen toward His801, while benzyl groups induce catastrophic helix displacement in the PAS-B domain [1].
Table 4: Piperazine Region B SAR in HIF-1α Inhibitors
Piperazine Modification | Representative Compound | HIF-1α IC₅₀ (μM) | Relative Potency |
---|---|---|---|
Unsubstituted | 16 | 0.09 | 5× ↑ |
N-Acetyl | 11 | 0.47 | 1.1× ↓ |
N-Methyl | 14 | 0.81 | 2× ↓ |
N-Benzyl | 15 | 27.5 | 64× ↓ |
Homopiperazine | 17 | 0.16 | 2.7× ↑ |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0